1-[(2-Bromo-6-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a piperazine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of 2-fluorobenzylpiperazine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the effects of halogenated piperazine derivatives on cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The presence of the bromine and fluorine atoms enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may act as an agonist or antagonist depending on the target receptor and the specific biological context.
Comparison with Similar Compounds
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine can be compared with other similar compounds such as:
1-[(2-Chloro-6-fluorophenyl)methyl]piperazine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-[(2-Bromo-4-fluorophenyl)methyl]piperazine: The position of the fluorine atom on the phenyl ring is different, leading to variations in its chemical properties and interactions with biological targets.
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
916792-20-6 |
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Molecular Formula |
C11H14BrFN2 |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
InChI Key |
ANUJGRCGZLUNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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